2-Cyclopropyl-6-nitroquinazolin-4(3h)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-cyclopropyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-11-8-5-7(14(16)17)3-4-9(8)12-10(13-11)6-1-2-6/h3-6H,1-2H2,(H,12,13,15) |
InChI Key |
GHBTVJUQSNOAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Mechanistic Insights into Chemical Transformations Involving 2 Cyclopropyl 6 Nitroquinazolin 4 3h One
Reaction Mechanisms Underlying Quinazolinone Ring Annulation
The synthesis of the 2-cyclopropyl-6-nitroquinazolin-4(3H)-one core typically involves the annulation of a substituted anthranilamide derivative. A common and effective method is the condensation of 2-amino-5-nitrobenzamide (B117972) with cyclopropanecarbonyl chloride. The reaction mechanism proceeds through a series of well-defined steps.
Initially, the more nucleophilic amino group of 2-amino-5-nitrobenzamide attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This nucleophilic acyl substitution results in the formation of an N-acyl intermediate, specifically N-(2-carbamoyl-4-nitrophenyl)cyclopropanecarboxamide.
Following the formation of this intermediate, an intramolecular cyclization occurs. Under the influence of heat or a suitable catalyst, the amide nitrogen of the newly introduced cyclopropylcarbonyl group attacks the carbonyl carbon of the benzamide (B126) moiety. This step is often facilitated by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity. The subsequent cyclization forms a six-membered dihydroquinazolinone ring.
The final step in the formation of the aromatic quinazolinone ring is a dehydration reaction. The dihydroquinazolinone intermediate readily loses a molecule of water to yield the thermodynamically more stable aromatic system of this compound.
A summary of the key steps in the proposed mechanism for the quinazolinone ring annulation is presented in the table below.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of the amino group of 2-amino-5-nitrobenzamide on cyclopropanecarbonyl chloride. | N-(2-carbamoyl-4-nitrophenyl)cyclopropanecarboxamide |
| 2 | Intramolecular cyclization of the N-acyl intermediate. | Dihydroquinazolinone intermediate |
| 3 | Dehydration to form the aromatic quinazolinone ring. | This compound |
Mechanistic Studies of Nitro Group Reduction to Amino Functionality
The reduction of the nitro group at the 6-position of this compound to an amino group is a critical transformation for the synthesis of various derivatives with potential pharmacological activity. This reduction can be achieved using several reducing agents, with catalytic hydrogenation being a common and efficient method. orientjchem.org
The mechanism of catalytic hydrogenation of aromatic nitro compounds is generally described by the Haber-Lukashevich model, which involves a stepwise reduction of the nitro group. orientjchem.org The reaction proceeds on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
The initial step involves the adsorption of the nitro compound onto the catalyst surface. The nitro group then undergoes a two-electron reduction to form a nitroso intermediate (2-cyclopropyl-6-nitrosoquinazolin-4(3H)-one). This intermediate is highly reactive and is further reduced in a subsequent two-electron step to a hydroxylamino derivative (6-(hydroxylamino)-2-cyclopropylquinazolin-4(3H)-one).
The final step in the reduction is the conversion of the hydroxylamino intermediate to the corresponding amino compound, 6-amino-2-cyclopropylquinazolin-4(3H)-one, through another two-electron reduction. This final amine product is then desorbed from the catalyst surface.
It is important to note that under certain conditions, side reactions can occur. For instance, the nitroso and hydroxylamino intermediates can condense to form azoxy and azo compounds, respectively. However, under typical catalytic hydrogenation conditions, the reduction to the amine is the predominant pathway.
The key intermediates in the catalytic reduction of the nitro group are outlined in the following table.
| Intermediate | Structure | Role in the Mechanism |
| Nitrosoquinazolinone | 2-cyclopropyl-6-nitrosoquinazolin-4(3H)-one | Initial reduction product of the nitro group. |
| Hydroxylaminoquinazolinone | 6-(hydroxylamino)-2-cyclopropylquinazolin-4(3H)-one | Intermediate formed from the reduction of the nitroso group. |
| Aminoquinazolinone | 6-amino-2-cyclopropylquinazolin-4(3H)-one | Final reduction product. |
Oxidative Cyclization Pathways and Associated Mechanisms
The presence of the cyclopropyl (B3062369) group at the 2-position of the quinazolinone ring introduces the possibility of interesting oxidative cyclization pathways, often involving the ring-opening of the strained cyclopropane (B1198618) ring. These reactions can be initiated by various oxidizing agents, including hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA). nih.gov
One plausible mechanism involves the initial oxidation of the quinazolinone nitrogen by PIFA to form a nitrenium ion intermediate. nih.gov This highly electrophilic species can then be attacked intramolecularly by the cyclopropyl ring. This attack can lead to the formation of a transient tricyclic system.
Subsequent rearrangement and ring-opening of the cyclopropane moiety can occur, driven by the release of ring strain. The exact nature of the final product will depend on the reaction conditions and the presence of any nucleophiles. For instance, in the presence of a nucleophilic solvent, a solvent molecule may be incorporated into the final product.
Alternatively, a radical-mediated pathway can be envisioned. beilstein-journals.org The reaction could be initiated by the formation of a radical cation of the quinazolinone. The cyclopropyl group can then undergo a one-electron oxidation and subsequent ring-opening to form a distonic radical cation. This intermediate can then undergo further reactions, such as cyclization or reaction with other species in the reaction mixture, to yield a variety of products.
The potential pathways for oxidative cyclization are summarized below.
| Pathway | Initiating Step | Key Intermediates | Potential Products |
| Ionic Pathway | Oxidation of quinazolinone nitrogen to a nitrenium ion. | Nitrenium ion, tricyclic intermediate. | Ring-opened and functionalized quinazolinone derivatives. |
| Radical Pathway | Formation of a radical cation of the quinazolinone. | Radical cation, distonic radical cation. | Cyclized or rearranged products. |
Nucleophilic Substitution and C-H Activation Mechanisms in Quinazolinone Functionalization
The this compound scaffold offers multiple sites for functionalization through nucleophilic substitution and C-H activation reactions. The electron-withdrawing nature of the nitro group at the 6-position activates the quinazolinone ring towards nucleophilic aromatic substitution (SNA_r). rsc.org
Nucleophilic attack is most likely to occur at the positions ortho and para to the nitro group. Theoretical studies on related nitro-substituted quinazolinones have shown that the regioselectivity of nucleophilic attack is influenced by the stability of the intermediate Meisenheimer complex. researchgate.net In the case of this compound, nucleophiles would preferentially attack the C5 or C7 positions. The reaction proceeds through the formation of a resonance-stabilized anionic intermediate, followed by the departure of a leaving group (if present) or rearomatization.
C-H activation provides a powerful tool for the direct functionalization of the quinazolinone core and the cyclopropyl substituent. nih.gov Palladium-catalyzed C-H activation has been successfully employed for the arylation and alkylation of quinazolinones. The mechanism typically involves the coordination of the palladium catalyst to a directing group on the quinazolinone, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then undergo reductive elimination with a coupling partner to form the functionalized product.
The C-H bonds of the cyclopropyl group are also susceptible to activation. nih.gov The mechanism of palladium-catalyzed C-H activation of cyclopropanes often involves an oxidative addition of the C-H bond to a low-valent palladium species. The resulting cyclopropyl-palladium intermediate can then participate in various cross-coupling reactions.
A comparison of the two functionalization strategies is provided in the table below.
| Reaction Type | Position of Functionalization | Mechanistic Pathway | Key Intermediates |
| Nucleophilic Aromatic Substitution | C5 or C7 of the quinazolinone ring | Addition-elimination | Meisenheimer complex |
| C-H Activation | Quinazolinone ring or cyclopropyl group | Oxidative addition or concerted metalation-deprotonation | Palladacycle, cyclopropyl-palladium species |
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and transition states. While the direct observation of these species can be challenging, a combination of experimental techniques and computational studies can provide valuable insights.
For the quinazolinone ring annulation, the N-acyl and dihydroquinazolinone intermediates can potentially be isolated or detected spectroscopically under carefully controlled conditions. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway and calculate the energies of the transition states for the cyclization and dehydration steps. nih.gov
In the context of nitro group reduction, the nitroso and hydroxylamino intermediates are key species. srce.hr Their presence can sometimes be inferred from the product distribution under different reaction conditions or by using trapping agents. DFT calculations have been used to study the reduction potentials of aromatic nitro compounds and can provide information on the relative stability of the intermediates. srce.hr
For oxidative cyclization pathways, the identification of the highly reactive nitrenium ion or radical cation intermediates is particularly challenging. Time-resolved spectroscopy and radical trapping experiments can provide evidence for their existence. Computational modeling can help to predict the structures and energies of these intermediates and the transition states leading to their formation and subsequent reactions.
In C-H activation reactions, the palladacycle and organopalladium intermediates are central to the catalytic cycle. These species can sometimes be characterized by NMR spectroscopy or X-ray crystallography. DFT calculations are instrumental in mapping out the potential energy surface of the catalytic cycle, including the C-H activation and reductive elimination steps.
The following table summarizes the types of intermediates and the methods used for their characterization in the context of the transformations of this compound.
| Transformation | Key Intermediates/Transition States | Characterization Methods |
| Quinazolinone Ring Annulation | N-acyl intermediate, dihydroquinazolinone intermediate, cyclization and dehydration transition states. | Spectroscopy (NMR, IR), isolation, DFT calculations. |
| Nitro Group Reduction | Nitroso intermediate, hydroxylamino intermediate. | Product analysis, trapping experiments, DFT calculations. |
| Oxidative Cyclization | Nitrenium ion, radical cation, tricyclic intermediate, ring-opened radical. | Time-resolved spectroscopy, radical trapping, computational modeling. |
| C-H Activation | Palladacycle, cyclopropyl-palladium intermediate, C-H activation and reductive elimination transition states. | NMR spectroscopy, X-ray crystallography, DFT calculations. |
Derivatization and Scaffold Modification Strategies of 2 Cyclopropyl 6 Nitroquinazolin 4 3h One
Functionalization of the Nitro Group (e.g., Reduction to Amine, Amidation, Urea (B33335)/Thiourea (B124793) Formation)
The nitro group at the C-6 position is a key functional handle that can be readily transformed into various other substituents, significantly increasing the molecular diversity of the scaffold.
Reduction to Amine: The most common transformation of the 6-nitro group is its reduction to a 6-amino group. This conversion is typically achieved with high efficiency using metal-based reducing agents under acidic or neutral conditions. A widely used method involves heating the nitro compound with iron powder in the presence of an electrolyte like ammonium (B1175870) chloride in a solvent mixture such as ethanol/water. Other reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are also effective. The resulting 6-amino-2-cyclopropylquinazolin-4(3H)-one is a crucial intermediate for further functionalization.
Amidation, Urea, and Thiourea Formation: The 6-amino group behaves as a typical aromatic amine and can readily undergo acylation with acyl chlorides or carboxylic acids (using coupling agents) to form a wide range of amide derivatives. Furthermore, reaction of the 6-aminoquinazolinone with various isocyanates or isothiocyanates provides access to a diverse library of urea and thiourea derivatives, respectively. researchgate.net These reactions are valuable for exploring structure-activity relationships, as the R-group of the acyl chloride, isocyanate, or isothiocyanate can be easily varied.
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 6-Aminoquinazolinone | mdpi.com |
| Reduction | Raney Ni, Hydrazine hydrate, EtOH/CH₂Cl₂ | 6-Amino/6-Hydroxylaminoquinoline | nih.govnih.gov |
| Amidation | R-COCl, Pyridine or Et₃N, CH₂Cl₂ | 6-Amidoquinazolinone | - |
| Urea Formation | R-NCO, THF or DMF, rt | 6-Ureidoquinazolinone | researchgate.net |
| Thiourea Formation | R-NCS, THF or DMF, rt | 6-Thiouriedoquinazolinone | researchgate.net |
Strategies for Modifying the Cyclopropyl (B3062369) Substituent at the C-2 Position
Direct modification of the C-2 cyclopropyl group on the pre-formed quinazolinone ring is challenging due to its general stability. Therefore, strategies for introducing diversity at this position typically rely on modifying the synthetic route to incorporate different substituents from the start.
The standard synthesis of 2-substituted quinazolinones involves the condensation of anthranilic acid (in this case, 2-amino-5-nitrobenzoic acid) with an appropriate acyl chloride (cyclopropanecarbonyl chloride). nih.gov To introduce analogues with different C-2 substituents, this acyl chloride can be replaced with a variety of others, such as acetyl chloride, benzoyl chloride, or more complex acid chlorides, leading to 2-methyl, 2-phenyl, or other 2-substituted quinazolinones, respectively.
Alternatively, modifications can be made to precursors of the cyclopropyl group. For instance, a 2-(acetoxymethyl)quinazolinone intermediate can be synthesized, which then allows for nucleophilic displacement of the acetoxy group to introduce various functionalities. acs.org While not a direct modification of the cyclopropyl ring itself, this approach allows for the introduction of diverse functionalized alkyl chains at the C-2 position, serving as a surrogate for direct C-2 modification. acs.org
Introduction and Modification of Substituents at the N-3 Position
The N-3 position of the quinazolinone ring is a common site for derivatization, often leading to significant changes in biological properties. The most prevalent method for introducing substituents at this position involves a two-step sequence starting from 2-amino-5-nitrobenzoic acid.
First, the anthranilic acid derivative is acylated with cyclopropanecarbonyl chloride, followed by dehydrative cyclization with a reagent like acetic anhydride (B1165640). This forms a reactive 2-cyclopropyl-6-nitro-4H-3,1-benzoxazin-4-one intermediate. nih.govnih.govnih.gov This intermediate is then treated with a primary amine (R-NH₂). The amine attacks the carbonyl group, leading to the opening of the benzoxazinone (B8607429) ring, followed by cyclization and dehydration to yield the corresponding N-3 substituted 2-cyclopropyl-6-nitroquinazolin-4(3H)-one. nih.govtandfonline.comresearchgate.net This method is highly versatile as a wide variety of primary amines can be used to introduce diverse alkyl, aryl, and heterocyclic moieties at the N-3 position. nih.govtandfonline.com
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-5-nitrobenzoic acid | Cyclopropanecarbonyl chloride | 2-(Cyclopropanecarboxamido)-5-nitrobenzoic acid | nih.govnih.gov |
| 2 | 2-(Cyclopropanecarboxamido)-5-nitrobenzoic acid | Acetic Anhydride, heat | 2-Cyclopropyl-6-nitro-4H-3,1-benzoxazin-4-one | nih.govnih.govnih.gov |
| 3 | 2-Cyclopropyl-6-nitro-4H-3,1-benzoxazin-4-one | Primary Amine (R-NH₂), Reflux | 2-Cyclopropyl-3-R-6-nitroquinazolin-4(3H)-one | nih.govtandfonline.com |
Cross-Coupling Reactions (e.g., C-C, C-N) on Halogenated Quinazolinone Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated quinazolinone scaffolds. nih.govmdpi.comresearchgate.net To utilize these reactions for the derivatization of this compound, a halogen atom (I, Br, or Cl) must be present on the quinazolinone ring. This is typically achieved by starting the synthesis with a halogenated anthranilic acid. The reactivity of the C-X bond in these couplings generally follows the order C-I > C-Br >> C-Cl. nih.gov
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the halo-quinazolinone with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comasianpubs.org It is an effective method for introducing aryl or heteroaryl substituents onto the quinazolinone core. wikipedia.org
Sonogashira Coupling: This reaction couples a terminal alkyne with the halo-quinazolinone using a palladium catalyst and a copper(I) co-catalyst, creating a C-C triple bond. nih.govmdpi.com This allows for the introduction of alkynyl moieties, which can serve as handles for further transformations.
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the halo-quinazolinone with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgacsgcipr.org It is a highly versatile method for synthesizing a wide range of amino-substituted quinazolinones.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, Cs₂CO₃) | C-C (Aryl) | nih.govmdpi.comasianpubs.org |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) | nih.govmdpi.com |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | C-N (Amino) | wikipedia.orglibretexts.org |
Ring Expansion and Annulation Reactions to Fused Quinazolinone Systems
Annulation reactions, which involve the construction of a new ring fused to the existing scaffold, are a powerful strategy for creating novel tricyclic and polycyclic heterocyclic systems. nih.gov These reactions often utilize functional groups on the quinazolinone core as anchor points.
One common approach involves using a bifunctional reagent that reacts with two sites on the quinazolinone. For example, starting with a substituted anthranilic acid and a chloro-acyl chloride can lead to the formation of a third ring. nih.govnih.gov Specifically, reacting 5-nitroanthranilic acid with a reagent like 4-chlorobutyryl chloride, followed by cyclization, can ultimately lead to a new ring fused between the N-1 and C-2 positions. nih.govresearchgate.net
Another strategy involves derivatizing an existing substituent to facilitate an intramolecular cyclization. For instance, the 6-amino derivative (obtained from the reduction of the 6-nitro group) can be used as a nucleophile in a condensation reaction with a suitable partner to build a new heterocyclic ring fused to the benzene (B151609) portion of the quinazolinone. Similarly, a substituent introduced at the N-3 position containing a reactive functional group can undergo intramolecular cyclization to form a ring fused across the N-3 and C-2 positions. These methods provide access to complex, rigid structures such as pyrazolo[5,1-b]quinazolinones and quinazolino[4,3-b]quinazolinones. nih.govresearchgate.net
Investigation of Biological Activity and Molecular Mechanisms of 2 Cyclopropyl 6 Nitroquinazolin 4 3h One Analogs
Molecular Target Identification and Validation (in vitro studies)
In vitro studies have been instrumental in identifying and validating the molecular targets of quinazolinone analogs. These compounds have been shown to interact with a range of kinases and enzymes, as well as interfere with the dynamics of the cellular cytoskeleton.
Kinase Inhibition Mechanisms (e.g., EGFR, PI3Kδ, CDK2, HER2, VEGFR2)
Quinazolin-4(3H)-one derivatives have demonstrated notable inhibitory activity against several crucial protein kinases involved in cancer cell signaling and proliferation. A series of synthesized quinazolin-4(3H)-one derivatives exhibited potent, comparable inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov For instance, certain N-benzyl substituted quinazolin-4(3H)-ones showed strong enzyme inhibition against CDK2, with IC50 values similar to the standard inhibitor imatinib. nih.gov One derivative, compound 3i, displayed excellent inhibitory activity against HER2 (IC50 = 0.079 µM), nearly identical to the control drug lapatinib (B449) (IC50 = 0.078 µM). nih.gov Several other analogs also showed potent EGFR inhibitory activity when compared to erlotinib. nih.gov While the inhibitory activity against VEGFR2 was generally less pronounced, some compounds still showed comparable activity to the standard sorafenib. nih.gov
Another key target is the phosphoinositide 3-kinase (PI3K) pathway. Specifically, the compound IC87114, which is 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, has been identified as a potent and selective inhibitor of the PI3Kδ isoform. nih.gov Studies on its atropisomers (conformers with axial chirality) and other analogs have indicated that specific structural conformations are critical for effective binding and inhibition of the PI3Kδ enzyme. nih.gov
| Compound | CDK2 IC₅₀ (µM) | HER2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) |
|---|---|---|---|---|
| 2h | 0.191 ± 0.018 | 0.138 ± 0.012 | 0.102 ± 0.014 | 0.311 ± 0.016 |
| 2i | 0.173 ± 0.012 | 0.128 ± 0.024 | 0.097 ± 0.019 | 0.257 ± 0.023 |
| 3g | 0.198 ± 0.011 | 0.112 ± 0.016 | 0.194 ± 0.013 | 0.294 ± 0.011 |
| 3i | 0.177 ± 0.032 | 0.079 ± 0.015 | 0.181 ± 0.011 | 0.301 ± 0.018 |
| Imatinib (Control) | 0.131 ± 0.015 | - | - | - |
| Lapatinib (Control) | - | 0.078 ± 0.015 | - | - |
| Erlotinib (Control) | - | - | 0.056 ± 0.012 | - |
| Sorafenib (Control) | - | - | - | 0.091 ± 0.012 |
Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, hDHFR, DNA Gyrase)
The therapeutic potential of quinazolinone analogs extends to the inhibition of various enzymes. Notably, they have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Numerous 2-arylquinazolin-4(3H)-one derivatives have demonstrated significantly greater inhibitory activity than the standard anti-diabetic drug, acarbose (B1664774). researchgate.net For example, one derivative showed an IC50 value of 0.3 µM, making it several hundred-fold more active than acarbose (IC50 = 840 µM). researchgate.net Kinetic studies revealed that these compounds often act as non-competitive, reversible inhibitors of α-glucosidase. nih.gov
In the realm of anticancer research, quinazolinone analogs have been designed to target human dihydrofolate reductase (hDHFR), an enzyme crucial for the synthesis of nucleotides. nih.govresearchgate.net By mimicking structural features of the known hDHFR inhibitor methotrexate, novel quinazolinone series have been developed. nih.gov Certain compounds from these series were found to be highly active hDHFR inhibitors, with IC50 values as low as 0.4 µM. nih.gov
Furthermore, quinazolinone-based compounds have been explored as antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme involved in DNA replication. A novel class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides was identified as inhibitors of the S. aureus DNA gyrase B (GyrB) subunit, with some analogs achieving IC50 values in the sub-micromolar range (e.g., 0.28 µM). nih.gov
| Target Enzyme | Compound | IC₅₀ Value | Reference |
|---|---|---|---|
| α-Glucosidase | 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 µM | nih.gov |
| α-Glucosidase | 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 µM | nih.gov |
| α-Glucosidase | 2-Arylquinazolin-4(3H)-one analog (12) | 0.3 ± 0.01 µM | researchgate.net |
| hDHFR | Quinazolinone Analog (30) | 0.4 µM | nih.gov |
| hDHFR | Quinazolinone Analog (31) | 0.4 µM | nih.gov |
| DNA Gyrase B (S. aureus) | N-quinazolinone analog (f14) | 0.28 µM | nih.gov |
Microtubule Polymerization Inhibition at the Molecular Level
Several families of quinazolin-4(3H)-ones act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.gov Analogs such as 2-styrylquinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones have been shown to disrupt microtubule formation. nih.gov Molecular modeling studies suggest that these compounds interact with the colchicine (B1669291) binding pocket on tubulin. nih.gov The inhibition of tubulin assembly has been quantified, with some of the most potent compounds exhibiting IC50 values around 0.92-1.0 µM, comparable to combretastatin (B1194345) A-4. researchgate.net This direct interference with microtubule dynamics is a key mechanism behind their cytotoxic effects. nih.govresearchgate.net
Cellular Mechanistic Studies (in vitro, non-human clinical)
Cell-based assays have provided further insight into the downstream consequences of the molecular interactions of these compounds, confirming their effects on the cell cycle and their ability to trigger programmed cell death.
Elucidation of Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
A consistent finding across numerous studies is the ability of quinazolinone analogs to induce cell cycle arrest, predominantly in the G2/M phase. semanticscholar.org This effect is a direct consequence of their interference with microtubule polymerization. When microtubule dynamics are disrupted, the mitotic spindle cannot form correctly, activating the spindle assembly checkpoint and halting the cell cycle before anaphase. nih.gov For example, quinazolinone analogs that inhibit tubulin polymerization were shown to induce G2/M cell cycle arrest, an effect comparable to that of the known mitotic inhibitor nocodazole. nih.gov Flow cytometry analysis of cancer cells treated with these compounds confirms a significant accumulation of cells in the G2/M phase. semanticscholar.org
Apoptosis Induction Pathways (e.g., Upregulation of Cleaved PARP-1 and Caspase-3)
The ultimate fate of cancer cells following treatment with many quinazolinone analogs is apoptosis, or programmed cell death. The induction of cell cycle arrest is often a precursor to the activation of apoptotic pathways. Mechanistic studies have demonstrated that these compounds can trigger apoptosis through the intrinsic pathway, characterized by the activation of key executioner proteins. Specifically, treatment with quinazolinone-chalcone hybrids has been shown to lead to the cleavage, and thus activation, of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 by activated Caspase-3 is a well-established hallmark of apoptosis.
Mechanisms of DNA Photocleaving and Photodegradation
Quinazolinone derivatives have been identified as potent agents for DNA photocleavage, a process with significant implications for photodynamic therapy. The mechanism underlying this activity is closely linked to the structural characteristics of the specific analog, particularly the substituents on the quinazolinone core.
Certain appropriately substituted quinazolinones can act as effective DNA photocleavers at low concentrations. nih.gov For instance, 6-nitro-quinazolinone, when combined with UVA irradiation, has been shown to be photodestructive to human melanoma, glioblastoma, and other cell lines. nih.gov Similarly, a 6-bromo analog has demonstrated the ability to photocleave DNA under UVB irradiation. researchgate.net The efficiency of DNA photocleavage is both time and concentration-dependent but appears to be independent of pH. nih.gov
Further studies have highlighted the importance of the nitro group in this process. Several 3-amido-2-methyl-6-nitro substituted quinazolinones have displayed excellent DNA photocleavage activity, surpassing that of their parent compound, 3-amino-2-methyl-6-nitro-quinazolinone. researchgate.net Molecular docking studies have provided insights into this enhanced activity, revealing that the nitro group on the 6-nitro derivative likely participates in the binding to DNA, which correlates with its observed photocleaving efficacy. researchgate.net
The process of photodegradation is initiated by the absorption of UV-A light, for which many quinazolinone derivatives show high absorption. researchgate.net This initial energy absorption is a critical step for the subsequent DNA photocleavage events. The general mechanisms of photosensitized DNA photocleavage can involve various pathways, including the generation of reactive oxygen species or direct interaction of the photoactivated compound with DNA. researchgate.net
Role of Reactive Oxygen Species (ROS) in Biological Activity
The biological activities of quinazolinone derivatives are often mediated by the generation of reactive oxygen species (ROS), which can induce cellular damage, particularly to DNA. nih.gov The specific type and amount of ROS produced are dependent on the substitution pattern of the quinazolinone molecule. nih.gov
ROS, such as singlet oxygen (¹O₂), superoxide (B77818) anion (O₂•−), and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to cellular components. nih.govnih.gov The production of singlet oxygen has been identified as a key factor in the DNA photocleavage activity of some photosensitizing agents. nih.gov In the context of quinazolinone derivatives, their ability to generate ROS upon photoactivation is a crucial aspect of their photodynamic effects. nih.gov
The DNA-protective effects of some quinazolinone derivatives have also been studied. Certain 2,3-disubstituted quinazolinones have shown the ability to reduce the levels of DNA lesions induced by oxidative stress in a dose-dependent manner. nih.gov This protective effect is attributed to their antioxidant properties and their ability to modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov
Mechanistic Investigations into Antimicrobial Activity
Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity, and research into their mechanisms of action has revealed several key targets within microbial cells. eco-vector.comrphsonline.com The structural features of these compounds, including the nature and position of substituents, play a crucial role in their antimicrobial efficacy. eco-vector.comfrontiersin.org
One of the proposed mechanisms for the antibacterial action of some quinazolinone derivatives is the inhibition of DNA gyrase (Topoisomerase I), an essential enzyme for bacterial DNA replication and supercoiling. nih.govmdpi.com This mode of action is suggested by the structural similarity between quinazolinones and fluoroquinolones, a well-known class of DNA gyrase inhibitors. nih.gov Molecular docking studies have supported this hypothesis, showing that these compounds can bind to the active site of DNA gyrase. mdpi.com
Another important target for quinazolinone analogs is the bacterial cell wall synthesis machinery. Certain derivatives have been found to form bonds with the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com This interaction is significant because PBP2a is not effectively inhibited by β-lactam antibiotics. eco-vector.com
Furthermore, the antimicrobial activity of quinazolinones can be enhanced by modifications that increase their lipophilicity. For example, the presence of a naphthyl radical can increase the compound's hydrophobicity, facilitating its solubility in the bacterial cell membrane. eco-vector.com Similarly, an amide group linked to a phenyl radical may enhance binding to the active sites of enzymes involved in DNA replication and protein synthesis. eco-vector.com
Some quinazolinone derivatives may also interfere with other cellular processes. For instance, they have been investigated for their potential to increase the intracellular concentration of other antibiotics, such as chloramphenicol, in pathogenic strains that utilize efflux pumps for drug resistance. eco-vector.com
Modulation of Critical Cellular Signaling Pathways by Quinazolinone Derivatives
Quinazolinone derivatives have emerged as versatile modulators of various cellular signaling pathways, which underpins their potential in treating a range of diseases, including cancer. nih.govmdpi.com Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cell growth, proliferation, and survival. nih.govnih.gov
Several quinazolinone-based compounds have been identified as multi-targeted kinase inhibitors. nih.gov They have shown inhibitory activity against a panel of protein kinases including:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.gov
Epidermal Growth Factor Receptor (EGFR) nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) nih.gov
Cyclin-Dependent Kinase 2 (CDK2) nih.gov
By inhibiting these kinases, quinazolinone derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis. For example, some derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, which is frequently dysregulated in non-small cell lung cancer. nih.gov Inhibition of this pathway can lead to G1-phase cell cycle arrest and apoptosis. nih.gov Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of phosphoinositide-3 kinase (PI3K). nih.gov
Beyond cancer-related pathways, quinazolinone derivatives have also been found to modulate neurotransmitter receptor signaling. A notable example is their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov This modulation has been linked to potential antipsychotic-like properties. nih.gov
The diverse range of cellular targets for quinazolinone derivatives highlights their potential as a scaffold for the development of novel therapeutic agents that can selectively modulate critical signaling pathways.
Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 6 Nitroquinazolin 4 3h One
Molecular Docking and Ligand-Protein Interaction Modeling for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sapub.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For quinazolinone derivatives, which are known to interact with a variety of protein targets such as kinases and polymerases, docking studies are crucial for elucidating their mechanism of action. nih.govnih.gov
In studies on analogous quinazolinone compounds, molecular docking has successfully identified key interactions with protein residues. For instance, docking of 2,3-disubstituted-4(3H)-quinazolinones into the active site of cyclooxygenase-2 (COX-2) revealed that a benzenesulfonamide (B165840) moiety at the C-2 position can form critical hydrogen bonds with residues like Arg513 and His90, which is a common feature of selective COX-2 inhibitors. nih.gov Similarly, docking studies of quinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors have shown that the quinazoline (B50416) core occupies a hydrophobic pocket, with key hydrogen bonds forming between the quinazoline nitrogen atoms and backbone residues of the kinase hinge region. nih.gov
For 2-Cyclopropyl-6-nitroquinazolin-4(3H)-one, a hypothetical docking study against a target like EGFR would likely show the cyclopropyl (B3062369) group extending into a hydrophobic pocket, while the nitro group could form polar contacts with solvent or nearby residues, potentially influencing binding affinity and selectivity.
Table 1: Representative Molecular Docking Results for Quinazolinone Analogs
| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 2,3-disubstituted-4(3H)-quinazolinone | COX-2 | Arg513, His90, Ser530 | Not specified | nih.gov |
| Quinazolinone derivative 1f | PARP1 | Not specified | Not specified | nih.gov |
| Quinazolinone derivative 1f | STAT3 | Not specified | Not specified | nih.gov |
| 6,7-dimethoxyquinazolin-4-yl derivative 5p | JAK2 | Arg980, Leu856, Leu855 | Not specified | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are employed to determine molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are critical for understanding a molecule's reactivity and intermolecular interactions. researchgate.net
For quinazolinone derivatives, DFT studies have been used to correlate electronic properties with biological activity. For example, calculations on a series of quinazolinone Schiff bases showed that compounds with lower HOMO-LUMO energy gaps tend to have higher cytotoxic activity. These studies also compute properties like ionization potential, electron affinity, and electrophilicity, which help in predicting the molecule's behavior in a biological environment. The electrostatic potential maps generated through DFT can highlight regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a protein target. sapub.org
A DFT analysis of this compound would provide insights into how the electron-withdrawing nitro group and the cyclopropyl substituent affect the electron distribution across the quinazolinone core. The nitro group is expected to lower the energy of the LUMO, potentially making the molecule a better electron acceptor.
Table 2: Calculated Quantum Chemical Properties for a Quinazolinone Analog (Note: Data is for a representative quinazolinone compound from a DFT study, not the specific subject of this article)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| Energy Gap (HOMO-LUMO) | 3.7 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 2.5 eV |
| Electronegativity (χ) | 4.35 |
| Hardness (η) | 1.85 |
| Softness (S) | 0.27 |
| Electrophilicity Index (ω) | 5.12 |
Data is illustrative and based on general findings for quinazolinone derivatives in cited literature.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are used to investigate the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of their interaction. nih.govtandfonline.com
For quinazolinone-based inhibitors, MD simulations have provided valuable insights into the stability of their binding to target proteins. For instance, a 100 ns MD simulation of a quinazolinone derivative (compound 1f) bound to PARP1 and STAT3 revealed the dynamic behavior of the protein-ligand complex and confirmed the stability of the binding mode predicted by docking. nih.govtandfonline.com Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by static docking poses. nih.gov They can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity. tandfonline.com
An MD simulation of this compound complexed with a target protein would allow for the assessment of the stability of the binding pose, the role of water molecules in the active site, and the conformational dynamics of the cyclopropyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. frontiersin.org These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., physicochemical, electronic, and steric properties).
Numerous QSAR studies have been conducted on quinazolinone derivatives to guide the design of more potent inhibitors for various targets. nih.govnih.govrsc.org For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to study quinazolinone-based MMP-13 inhibitors. nih.gov The contour maps generated from these models highlight the regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thus providing a roadmap for structural modifications. nih.gov
Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Quinazolinone Analogs (Note: This data is for a CoMSIA model of quinazolinone-based MMP-13 inhibitors and is for illustrative purposes)
| Parameter | Value |
|---|---|
| q² (Cross-validated correlation coefficient) | 0.704 |
| r² (Non-cross-validated correlation coefficient) | 0.992 |
| R²_pred (Predictive correlation coefficient for test set) | 0.839 |
| F-statistic | 358.537 |
| Standard Error of Estimate (SEE) | 0.076 |
Data sourced from a study on MMP-13 inhibitors. nih.gov
In Silico Screening and Virtual Library Design for Novel Quinazolinone Scaffolds
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.govderpharmachemica.com This approach can be either structure-based (e.g., docking) or ligand-based (e.g., pharmacophore modeling or QSAR). Virtual screening of quinazolinone libraries has been employed to discover novel inhibitors for various targets. nih.govderpharmachemica.com
For example, a virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives was performed to identify potential EGFR inhibitors. derpharmachemica.com The compounds were ranked based on their predicted binding energies, and the top-ranking molecules were selected for further analysis. derpharmachemica.com This approach allows for the rapid and cost-effective identification of promising hit compounds from vast chemical spaces.
Building upon the quinazolinone scaffold, virtual libraries can be designed by systematically modifying substituents at various positions (e.g., C-2, N-3, C-6). For this compound, a virtual library could be designed by introducing a diverse set of substituents in place of the cyclopropyl or nitro groups, or by adding substituents to other positions on the quinazoline ring. This library could then be screened in silico to identify novel derivatives with potentially enhanced activity or improved pharmacokinetic properties.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms.
For 2-Cyclopropyl-6-nitroquinazolin-4(3H)-one, ¹H NMR spectroscopy is used to identify all unique proton signals. The spectrum is expected to show distinct resonances for the protons of the cyclopropyl (B3062369) group, the aromatic protons on the quinazolinone core, and the N-H proton of the amide. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide critical data for assigning these protons to their specific positions in the molecule. For instance, the aromatic protons would appear in the downfield region (typically δ 6.0-9.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. netlify.app The cyclopropyl protons would appear in the upfield region, and the N-H proton often presents as a broad singlet.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Quinazolinones (Note: This table presents typical chemical shift ranges based on related structures, as specific experimental data for this compound is not publicly available.)
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~161-164 |
| Aromatic CH | ~7.5-8.8 | ~115-150 |
| Aromatic C-NO₂ | - | ~143-146 |
| Aromatic C-N | - | ~148-152 |
| Cyclopropyl CH | ~1.5-2.5 (methine) | ~15-25 |
| Cyclopropyl CH₂ | ~0.8-1.5 (methylene) | ~8-15 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, GCMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures molecular weight with extremely high accuracy (typically to four or five decimal places), which allows for the determination of the elemental formula of the compound. rsc.org
For this compound (molecular formula: C₁₁H₉N₃O₃), HRMS analysis would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, often as protonated species [M+H]⁺ or sodium adducts [M+Na]⁺. mdpi.com
Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For example, fragmentation might involve the loss of the nitro group (NO₂) or cleavage of the cyclopropyl ring, and the masses of these fragments help to confirm the proposed structure.
Table 2: High-Resolution Mass Spectrometry Data for a Representative Quinazolinone (Note: This table illustrates the type of data obtained from HRMS using a related compound as an example.)
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 2-(4-Bromophenyl)quinazolin-4(3H)-one | C₁₄H₁₀BrN₂O | [M+H]⁺ | 300.9971 | 300.9972 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. Each type of bond (e.g., C=O, N-H, C-N, N-O) absorbs light at a characteristic wavenumber (cm⁻¹).
The IR spectrum of this compound would display several key absorption bands that confirm its structure. nih.gov The presence of the amide functional group would be indicated by a strong absorption band for the carbonyl (C=O) stretching vibration and another for the N-H stretching vibration. The nitro group (NO₂) would be identified by two strong, characteristic stretching bands. Aromatic C-H and C=C stretching vibrations would also be visible.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3100 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (cyclopropyl) | Stretch | 3000 - 2850 |
| Amide C=O (Lactam) | Stretch | 1690 - 1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Nitro N=O | Asymmetric Stretch | 1570 - 1500 |
X-ray Crystallography for Definitive Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The data obtained allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. The analysis provides definitive proof of the compound's structure and its stereochemistry. The results typically include detailed crystallographic data such as the crystal system, space group, and unit cell dimensions. nih.govnih.gov
Table 4: Representative Crystallographic Data for a Nitroquinazolinone Derivative (Note: This table is based on published data for 7-Fluoro-6-nitroquinazolin-4(3H)-one to illustrate the parameters obtained.) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄FN₃O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6360 (11) |
| b (Å) | 8.409 (2) |
| c (Å) | 8.674 (2) |
| α (°) | 79.38 (3) |
| β (°) | 89.23 (3) |
| γ (°) | 83.83 (3) |
| Volume (ų) | 401.70 (16) |
Differential Scanning Fluorimetry (DSF) for Protein-Ligand Binding Assessment
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput biophysical technique used to assess the binding of a ligand to a target protein. nih.govnih.gov The method measures the thermal stability of a protein by monitoring its unfolding process in the presence of a fluorescent dye. As the temperature increases, the protein unfolds, exposing its hydrophobic core. A dye, such as SYPRO Orange, binds to these exposed hydrophobic regions and fluoresces. domainex.co.uk
The binding of a stabilizing ligand, such as this compound, to its target protein typically increases the protein's structural stability. This increased stability means that a higher temperature is required to unfold the protein. The result is a positive shift in the measured melting temperature (Tm) of the protein. The magnitude of this thermal shift (ΔTm) is related to the binding affinity of the ligand. nih.gov This technique is instrumental in screening for compounds that interact with a specific protein target, a crucial step in drug discovery.
Table 5: Illustrative Differential Scanning Fluorimetry (DSF) Data (Note: This is a conceptual table showing how DSF results are typically presented.)
| Condition | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
|---|---|---|
| Protein alone (DMSO control) | 50.2 | - |
| Protein + Positive Control Ligand | 58.7 | +8.5 |
Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC, Column Chromatography)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For a synthesized chemical compound like this compound, chromatographic methods are essential for both its purification and the assessment of its purity.
Column Chromatography is a preparative technique used to purify compounds from reaction mixtures. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.gov It is the gold standard for determining the purity of a chemical compound. In a typical reverse-phase HPLC setup, the compound is injected into a column with a nonpolar stationary phase, and a polar mobile phase is pumped through under high pressure. The time it takes for the compound to pass through the detector is known as its retention time. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, and purity is often expressed as a percentage of the total peak area.
Future Perspectives and Emerging Research Avenues for 2 Cyclopropyl 6 Nitroquinazolin 4 3h One
Development of Novel and Economically Viable Synthetic Strategies
The advancement of 2-Cyclopropyl-6-nitroquinazolin-4(3H)-one as a therapeutic agent is intrinsically linked to the development of efficient and cost-effective synthetic methodologies. Current synthetic routes to quinazolinones often involve multi-step processes that can be time-consuming and may utilize harsh reagents. organic-chemistry.org Future research will likely focus on the development of more streamlined and sustainable synthetic pathways.
One promising avenue is the exploration of one-pot synthesis protocols. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and improved efficiency. Additionally, the use of microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times from hours to minutes, thereby accelerating the synthesis of this compound and its analogs.
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of environmentally benign solvents, catalytic reactions to minimize waste, and the utilization of renewable starting materials. The development of such eco-friendly synthetic routes will not only be economically advantageous but also align with the growing demand for sustainable practices in the pharmaceutical industry.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, lower cost, increased efficiency | Development of novel catalytic systems and reaction cascades |
| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields | Optimization of reaction conditions and solvent systems |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, use of renewable resources | Catalyst development, use of benign solvents, atom economy |
Exploration of Undiscovered Pharmacological Targets and Mechanistic Pathways
The quinazolinone scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com Structure-activity relationship (SAR) studies have revealed that the substituents at the 2 and 6 positions of the quinazolinone ring are crucial for determining its pharmacological profile. nih.govresearchgate.net The presence of a cyclopropyl (B3062369) group at the 2-position and a nitro group at the 6-position of this compound suggests a unique electronic and steric profile that could lead to interactions with novel biological targets.
Future research should focus on comprehensive screening of this compound against a broad panel of enzymes and receptors to identify novel pharmacological activities. Kinase inhibition is a particularly promising area, as many quinazolinone derivatives have shown potent inhibitory activity against various kinases involved in cancer progression. nih.govmdpi.com High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are powerful tools that can be employed to uncover these undiscovered targets.
Once a potential target is identified, detailed mechanistic studies will be essential to understand how this compound exerts its biological effects. This will involve a combination of biochemical assays, cell-based studies, and structural biology techniques to elucidate the precise molecular interactions and signaling pathways involved.
Design of Next-Generation Quinazolinone Analogs with Enhanced Specificity and Potency
Building upon the foundational structure of this compound, the design and synthesis of next-generation analogs offer a promising strategy to enhance its therapeutic potential. The cyclopropyl moiety at the 2-position is of particular interest, as it can influence the compound's conformation and interactions with target proteins. mdpi.com
Future design strategies will likely involve systematic modifications of the quinazolinone core. This could include the introduction of different substituents at various positions of the quinazolinone ring to improve potency, selectivity, and pharmacokinetic properties. For instance, replacing the nitro group at the 6-position with other electron-withdrawing or electron-donating groups could significantly alter the compound's biological activity.
Moreover, the principles of bioisosteric replacement can be applied to design analogs with improved drug-like properties. For example, replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles.
| Analog Design Strategy | Objective | Example Modification |
| Systematic Substituent Modification | Enhance potency and selectivity | Introduction of halogens, alkyl, or alkoxy groups at various positions |
| Bioisosteric Replacement | Improve ADME properties | Replacement of a carboxyl group with a tetrazole ring |
| Scaffold Hopping | Discover novel chemical scaffolds with similar activity | Replacing the quinazolinone core with other heterocyclic systems |
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense potential for the development of this compound and its analogs. nih.govnih.gov AI and ML algorithms can be used to analyze vast datasets of chemical structures and biological activities to identify promising drug candidates and predict their properties. mdpi.com
The use of AI and ML can significantly accelerate the design-make-test-analyze cycle, allowing for the rapid optimization of lead compounds and reducing the time and cost associated with bringing a new drug to market. youtube.com
Role of this compound in Fundamental Chemical Biology Research
Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool in fundamental chemical biology research. Its unique structure can be used to probe the function of specific biological pathways and to identify novel protein-protein interactions.
For example, by attaching a fluorescent tag or a photoaffinity label to the molecule, researchers can visualize its localization within cells and identify its direct binding partners. These chemical probes can provide invaluable insights into the compound's mechanism of action and help to validate its biological targets.
Furthermore, this compound can be used as a starting point for the development of chemical genetic screening libraries. These libraries, containing a diverse collection of related compounds, can be used to systematically probe the function of various genes and proteins, thereby advancing our understanding of complex biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
